2-Methoxyphenyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl 2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base, followed by esterification . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized chromenes .
Scientific Research Applications
2-Methoxyphenyl 2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways . The compound’s antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Coumarin-3-carboxylic acid
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
2-Methoxyphenyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position and the carboxylate group at the 3-position of the chromene ring contribute to its unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-4-5-9-16(15)21-17(18)13-10-12-6-2-3-7-14(12)20-11-13/h2-10H,11H2,1H3 |
InChI Key |
XMEWKSLAPDGSCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.